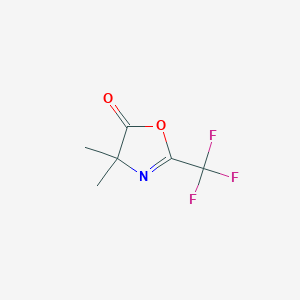
4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of trifluoromethyl and dimethyl groups in this compound can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a trifluoromethyl ketone with an amide or nitrile in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-5-carboxylic acid derivatives, while substitution reactions could introduce various functional groups into the oxazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-(trifluoromethyl)thiazol-5(4H)-one: Similar structure but contains sulfur instead of oxygen.
4,4-Dimethyl-2-(trifluoromethyl)imidazol-5(4H)-one: Contains an additional nitrogen atom in the ring.
Uniqueness
4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one is unique due to the presence of both trifluoromethyl and dimethyl groups, which can significantly influence its chemical properties and reactivity compared to other oxazole derivatives.
Properties
CAS No. |
705-20-4 |
|---|---|
Molecular Formula |
C6H6F3NO2 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
4,4-dimethyl-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H6F3NO2/c1-5(2)4(11)12-3(10-5)6(7,8)9/h1-2H3 |
InChI Key |
OETMGYPHPKAXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


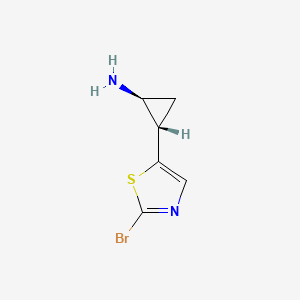
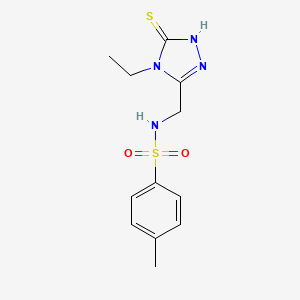
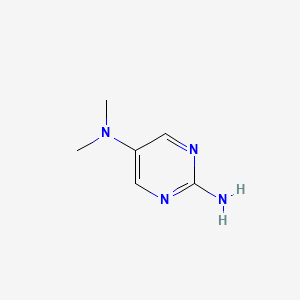

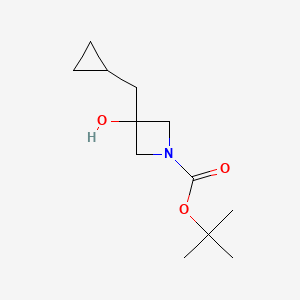
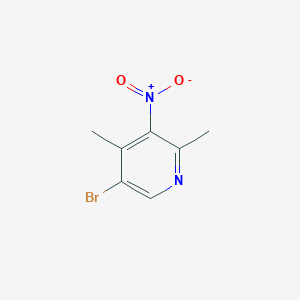

![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
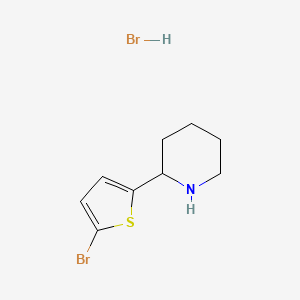
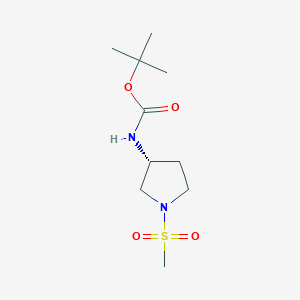
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
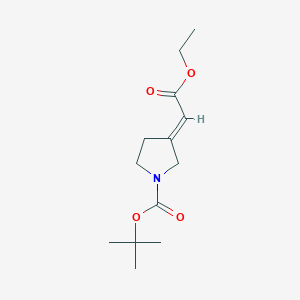
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
